molecular formula C11H15NO3 B1625508 Methyl 3-(dimethylamino)-4-methoxybenzoate CAS No. 344332-16-7

Methyl 3-(dimethylamino)-4-methoxybenzoate

Cat. No. B1625508
CAS RN: 344332-16-7
M. Wt: 209.24 g/mol
InChI Key: GHXNUPBZXUAPNM-UHFFFAOYSA-N
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Description

“Methyl 3-(dimethylamino)-4-methoxybenzoate” is a chemical compound with the linear formula C10H13NO2 . It has been found to have a number of useful and unusual properties . It is used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .


Synthesis Analysis

The synthesis of “Methyl 3-(dimethylamino)-4-methoxybenzoate” involves complex chemical reactions. One of the methods involves the reaction of dimethylamine and acrylonitrile, a Michael reaction, to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the desired product .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(dimethylamino)-4-methoxybenzoate” is complex and involves several key features. One of the most interesting structural features of the compound is the intramolecular OH-N hydrogen bond . The optimized geometrical parameters obtained by B3LYP method show a good agreement with XRD data .


Chemical Reactions Analysis

“Methyl 3-(dimethylamino)-4-methoxybenzoate” undergoes a variety of chemical reactions. For instance, it has been found to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

“Methyl 3-(dimethylamino)-4-methoxybenzoate” is a white solid . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Safety and Hazards

“Methyl 3-(dimethylamino)-4-methoxybenzoate” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with care, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

The future directions of “Methyl 3-(dimethylamino)-4-methoxybenzoate” research are promising. An acrylic analogue of DMAPMA (N-[(3-dimethylamino)propyl] acrylamide) in the same solvent has a considerably lower activity towards methyl acrylate and methyl methacrylate. It should be noted that not only the nature but also the mass fractions of the solvents in many works were considered .

properties

IUPAC Name

methyl 3-(dimethylamino)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)9-7-8(11(13)15-4)5-6-10(9)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXNUPBZXUAPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516123
Record name Methyl 3-(dimethylamino)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dimethylamino)-4-methoxybenzoate

CAS RN

344332-16-7
Record name Methyl 3-(dimethylamino)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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